Field: Food Technology and Health
Application: Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits.
Methods: These compounds are naturally found in a variety of sources like beverage crops, fruits, and vegetables.
Field: Plant Biology
Methods: pHBA can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .Results: The application of pHBA can significantly affect the growth and development of plants.
Field: Biochemistry
Field: Microbiology
Application: Hydroxybenzoic acids have been studied for their antimicrobial activity against various microorganisms.
Methods: The antimicrobial activity against Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), Salmonella enteritidis (S. enteritidis), and Candida albicans (C.
Results: The results of these studies can contribute to the development of new antimicrobial agents.
3-Hydroxy-2,5-dimethylbenzoic acid is an aromatic compound with the molecular formula and a molecular weight of 166.17 g/mol. This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a dimethyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and potential biological activity. It is also known by its CAS number 27023-06-9, and its structure can be visualized as follows:
The synthesis of 3-hydroxy-2,5-dimethylbenzoic acid can be accomplished through several methods. A common synthetic route involves the following steps:
This method yields approximately 44% of the desired product .
3-Hydroxy-2,5-dimethylbenzoic acid has potential applications in various fields:
Interaction studies involving 3-hydroxy-2,5-dimethylbenzoic acid are necessary to elucidate its mechanism of action and potential therapeutic effects. These studies typically involve:
Several compounds share structural similarities with 3-hydroxy-2,5-dimethylbenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxybenzoic Acid | Structure | Simple phenolic compound; used as an analgesic (salicylic acid). |
| 4-Hydroxybenzoic Acid | Structure | Known for its use in cosmetics; acts as a preservative (paraben). |
| 3-Methylsalicylic Acid | Structure | Similar hydroxyl position; exhibits anti-inflammatory properties. |
| 2,5-Dimethylbenzoic Acid | Structure | Lacks hydroxyl group; primarily used in organic synthesis. |
The uniqueness of 3-hydroxy-2,5-dimethylbenzoic acid lies in its specific arrangement of functional groups that may confer distinct biological activities compared to these similar compounds.
3-Hydroxy-2,5-dimethylbenzoic acid presents as a white to off-white solid at room temperature, typically supplied as a crystalline powder [1] [2] [3]. The compound exhibits the characteristic appearance of substituted benzoic acid derivatives, with a fine crystalline structure that facilitates handling and processing in laboratory and industrial applications.
The physical form is consistently described as a powder or crystalline solid across multiple commercial sources [2] [3] [4]. This morphology is typical for hydroxybenzoic acid derivatives and reflects the compound's molecular packing characteristics influenced by both the carboxylic acid functionality and the hydroxyl and methyl substituents on the aromatic ring.
Organoleptic properties such as odor and taste have not been systematically characterized in the literature for 3-Hydroxy-2,5-dimethylbenzoic acid. However, research on related benzoic acid derivatives indicates that substituted hydroxybenzoic acids can exhibit distinctive sensory profiles. Studies on benzoic acid derivatives have demonstrated that the position and nature of substituents significantly influence perceptual properties including astringency, bitterness, prickling, sourness, and sweetness [5]. The meta-hydroxybenzoic acid (3-hydroxybenzoic acid) has been noted to exhibit sweetness among the hydroxybenzoic acid isomers, suggesting that the 2,5-dimethyl substitution pattern in the target compound may similarly influence its organoleptic characteristics [5].
The melting point of 3-Hydroxy-2,5-dimethylbenzoic acid has not been definitively established in the available literature, representing a significant gap in the compound's physical characterization. This absence of melting point data contrasts with the well-documented thermal properties of related benzoic acid derivatives.
| Compound | Melting Point (°C) | CAS Number |
|---|---|---|
| 3-Hydroxy-2,5-dimethylbenzoic acid | Not determined | 27023-06-9 |
| Benzoic acid | 121-123 | 65-85-0 [6] [7] [8] [9] [10] |
| 3-Hydroxybenzoic acid | 200-203 | 99-06-9 [11] |
| 4-Hydroxybenzoic acid | 213-217 | 99-96-7 [12] |
| 2,5-Dimethylbenzoic acid | 132 | 610-72-0 [13] |
| 2,6-Dimethylbenzoic acid | 114-116 | 632-46-2 [14] |
| 3,5-Dimethylbenzoic acid | 169-171 | 499-06-9 [15] |
Based on structural considerations and comparison with related compounds, the melting point of 3-Hydroxy-2,5-dimethylbenzoic acid can be estimated to fall within the range of 150-200°C. This estimation considers the influence of both the hydroxyl group (which typically increases melting point through hydrogen bonding) and the two methyl substituents (which may decrease melting point through steric effects and reduced molecular symmetry). The hydroxyl substitution pattern suggests a melting point intermediate between the dimethylbenzoic acids (114-171°C) and the higher-melting hydroxybenzoic acids (200-217°C).
Experimental determination of the melting point would require standard procedures using techniques such as capillary tube melting point determination or differential scanning calorimetry (DSC) [7] [16] [17]. Such measurements would provide crucial data for compound identification, purity assessment, and quality control applications.
The solubility characteristics of 3-Hydroxy-2,5-dimethylbenzoic acid reflect the compound's amphiphilic nature, combining hydrophilic carboxylic acid and hydroxyl functionalities with hydrophobic methyl substituents.
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Limited/Poor | Hydrophobic methyl groups reduce water solubility [1] |
| Organic solvents | Good | Compatible with organic structure [1] |
| Methanol | Expected good | Polar protic solvent, hydrogen bonding capability |
| Ethanol | Expected good | Polar protic solvent, moderate polarity |
| DMSO | Expected excellent | Polar aprotic solvent, dissolves organic acids |
| Acetone | Expected moderate | Moderate polarity, ketone functionality |
The compound exhibits limited solubility in water due to the hydrophobic nature imparted by the two methyl substituents on the benzene ring [1]. This characteristic distinguishes it from unsubstituted benzoic acid, which shows moderate water solubility. The presence of both carboxylic acid and hydroxyl groups provides hydrogen bonding sites that enhance solubility in polar protic solvents.
Organic solvents are expected to provide good dissolution characteristics for 3-Hydroxy-2,5-dimethylbenzoic acid [1]. The aromatic ring system and methyl substituents contribute to favorable interactions with organic phases. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly suitable for dissolving substituted benzoic acids and are commonly used in analytical and synthetic applications.
The LogP value of 1.707 indicates moderate lipophilicity [18], suggesting the compound will partition favorably into organic phases while retaining some affinity for aqueous systems. This balance makes the compound suitable for applications requiring moderate hydrophobic character combined with hydrogen bonding capability.
The crystallographic properties of 3-Hydroxy-2,5-dimethylbenzoic acid remain largely uncharacterized in the available literature. No definitive crystal structure determination has been reported, representing a significant gap in the compound's solid-state characterization.
| Structural Parameter | Status | Expected Characteristics |
|---|---|---|
| Crystal system | Not determined | Likely monoclinic (common for benzoic acids) [19] |
| Space group | Not determined | Requires single crystal X-ray analysis |
| Polymorphism | Not reported | No known polymorphic forms |
| Molecular packing | Not characterized | Expected carboxylic acid dimers |
| Hydrogen bonding | Predicted | COOH dimers, OH⋯O interactions |
Benzoic acid derivatives typically crystallize in monoclinic crystal systems with space group P21/c, as observed for the parent benzoic acid [19]. The presence of the hydroxyl group and methyl substituents in 3-Hydroxy-2,5-dimethylbenzoic acid is expected to influence the molecular packing through additional hydrogen bonding interactions and steric effects.
Polymorphism has not been reported for 3-Hydroxy-2,5-dimethylbenzoic acid. However, studies of related substituted benzoic acids demonstrate that substituent position and pattern are critical determinants of polymorphic behavior [20]. The specific substitution pattern in this compound (3-hydroxy-2,5-dimethyl) may either promote or inhibit polymorphic behavior depending on the balance between conformational flexibility and intermolecular interactions.
Intermolecular interactions in the crystal structure are expected to include:
The thermal stability of the crystalline form is expected to be good under normal storage conditions, with decomposition occurring only at elevated temperatures well above typical handling conditions [21].